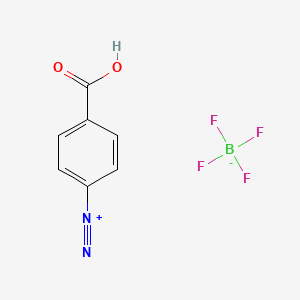

4-Carboxybenzediazonium tetrafluoroborate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Carboxybenzediazonium tetrafluoroborate is a nanosheet that has been used as an adsorbent for the removal of benzene and other volatile organic compounds (VOCs) from air . It is also used in the purification of l-cysteine, an amino acid with antioxidant properties . This compound can be functionalized with cationic dyes such as erythrosin B to optimize its adsorption capacity .

Synthesis Analysis

The synthesis of this compound involves diazotization reactions . The process characteristics of two main steps in the preparation of 4-nitrobiphenyl (4-NBP) from 4-nitroaniline (PNA) were revealed by applying two continuous-flow microreactors . The first step was the synthesis of 4-nitrobenzene diazonium tetrafluoroborate (4-NBDT) through the diazotization reaction .Molecular Structure Analysis

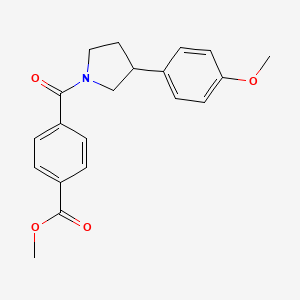

The molecular formula of this compound is C7H5BF4N2O2 . Its average mass is 235.931 Da and its monoisotopic mass is 236.038025 Da .Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . Its melting point is 103-104 °C .Applications De Recherche Scientifique

Adsorption and Electrochemical Properties

The adsorption of 4-nitrobenzenediazonium tetrafluoroborate in acidic aqueous solution has been investigated for its application on polycrystalline gold and glassy carbon substrates. This research utilized scanning electrochemical microscopy (SECM) to study the local properties and electrochemical behavior, demonstrating the potential of diazonium salts for surface modification and electrocatalysis applications Griveau et al., 2010.

Separation of Carbon Nanotubes

A study on the separation of semiconducting single-walled carbon nanotubes (SWNTs) utilized a long-alkyl-chain benzenediazonium compound, showcasing the selective reaction with metallic SWNTs and enabling the purification of semiconducting nanotubes. This highlights the application of diazonium salts in nanotechnology and materials science Toyoda et al., 2007.

Electrochemical Reduction and Functionalization

Research into the electrochemical reduction of diazonium tetrafluoroborate salts on gold substrates has provided spectroscopic evidence for the formation of azo bonds. This process allows for post-functionalization with various complexes, offering insights into the development of functional molecular films and the study of electron transfer kinetics Ricci et al., 2012.

Modification of Electrical Properties in Graphene

The reactivity of graphene to electron-transfer chemistries has been explored using 4-nitrobenzene diazonium tetrafluoroborate, which modifies the electrical properties of graphene field-effect transistors. This application demonstrates the potential of diazonium salts in the modification and tuning of electronic materials Fan et al., 2010.

Safety and Hazards

When handling 4-Carboxybenzediazonium tetrafluoroborate, it is advised to avoid breathing dusts or mists, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Orientations Futures

4-Carboxybenzediazonium tetrafluoroborate has been used as an adsorbent for the removal of benzene and other volatile organic compounds (VOCs) from air . It has also been used in the purification of l-cysteine, an amino acid with antioxidant properties . Future research could explore other potential applications of this compound.

Mécanisme D'action

Target of Action

It has been used as an adsorbent for the removal of benzene and other volatile organic compounds (vocs) from air .

Mode of Action

It is known to supply an active carboxylic acid group as a chemical active group to bind to proteins .

Result of Action

It has been found to significantly improve the thermoelectric properties of composites .

Analyse Biochimique

Biochemical Properties

It has been used as a reactant in the bio-functionalization of glassy nanostring resonator arrays . The active carboxylic acid group supplied by 4-Carboxybenzediazonium tetrafluoroborate binds to proteins .

Molecular Mechanism

It is known to supply an active carboxylic acid group that can bind to proteins

Propriétés

IUPAC Name |

4-carboxybenzenediazonium;tetrafluoroborate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2.BF4/c8-9-6-3-1-5(2-4-6)7(10)11;2-1(3,4)5/h1-4H;/q;-1/p+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJUGUJAKMLVFLL-UHFFFAOYSA-O |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC(=CC=C1C(=O)O)[N+]#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF4N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.93 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide](/img/structure/B2680340.png)

![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2680342.png)

![(E)-4-(3-(5-chloro-1H-benzo[d]imidazol-2-yl)propanamido)-N-methylbut-2-enamide](/img/structure/B2680345.png)

![2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetonitrile oxalate](/img/structure/B2680347.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2680349.png)

![[1,1'-biphenyl]-4-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2680351.png)